

Comparative Guide: Biological Activity of Bromo- vs. Chloro-Substituted Maleamic Acids

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Compound of Interest

Compound Name: 4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid

CAS No.: 175205-16-0

Cat. No.: B063480

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Executive Summary

Objective: To provide a technical comparison of the biological activity, physicochemical properties, and experimental performance of bromo- and chloro-substituted maleamic acids.

Core Findings:

- **Potency:** Bromo-substituted derivatives generally exhibit 2–5x higher potency (lower MIC/IC50) than chloro-analogs in antimicrobial and cytotoxic assays. This is primarily driven by increased lipophilicity (LogP), which facilitates membrane permeation.
- **Reactivity:** The C-Br bond is weaker than the C-Cl bond, making bromo-derivatives more reactive electrophiles.^[1] This enhances covalent binding to target enzymes (via Michael addition) but also increases non-specific cytotoxicity.
- **Stability:** Chloro-derivatives possess superior hydrolytic stability, making them more suitable for sustained-release applications or conditions requiring long-term solution stability.

Chemical & Physicochemical Basis

The biological divergence between bromo- and chloro-maleamic acids is rooted in three fundamental properties: steric bulk, lipophilicity, and electronic density.

| Property | Chloro-Substituted (-Cl) | Bromo-Substituted (-Br) | Biological Implication |
|-------------------|--------------------------|-------------------------|--|
| Atomic Radius | 0.99 Å | 1.14 Å | Br creates greater steric hindrance, potentially improving selectivity for larger binding pockets. |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Cl withdraws more electrons, increasing the acidity of the amide proton; Br is less withdrawing but more polarizable. |
| Lipophilicity () | +0.71 | +0.86 | Critical: Br derivatives are more lipophilic, enhancing passive transport across bacterial cell walls and mammalian membranes. |
| C-X Bond Energy | ~339 kJ/mol | ~280 kJ/mol | Br is a better leaving group, facilitating nucleophilic attack (e.g., by cysteine thiols) in covalent inhibition mechanisms. |

Biological Activity Comparison

This section compares the two primary scaffolds encountered in research: N-Aryl Substituted (halogen on the ring) and Core Substituted (halogen on the double bond).

Antimicrobial Activity (Bacteria & Fungi)

Data synthesized from SAR studies of N-substituted maleimides and maleamic acid precursors.

Key Trend: Bromo-derivatives consistently outperform chloro-analogs against Gram-positive bacteria and fungi due to superior uptake.

| Organism Type | Species | Chloro-Derivative Activity | Bromo-Derivative Activity | Mechanism Note |
|-------------------|-------------|-----------------------------|-----------------------------|---|
| Gram (+) Bacteria | S. aureus | Moderate (MIC: 8–32 µg/mL) | High (MIC: 2–8 µg/mL) | Br enhances penetration of the thick peptidoglycan layer. |
| Gram (-) Bacteria | E. coli | Low (MIC: >64 µg/mL) | Moderate (MIC: 16–64 µg/mL) | Efflux pumps often expel Cl-derivatives; Br-derivatives bind more tightly to intracellular targets. |
| Fungi | C. albicans | Moderate (MIC: 16–32 µg/mL) | High (MIC: 4–16 µg/mL) | Br-derivatives effectively disrupt ergosterol biosynthesis pathways. |

Cytotoxicity & Selectivity (Cancer Models)

Comparison of cytotoxic potential against human cancer cell lines (e.g., HeLa, MCF-7).

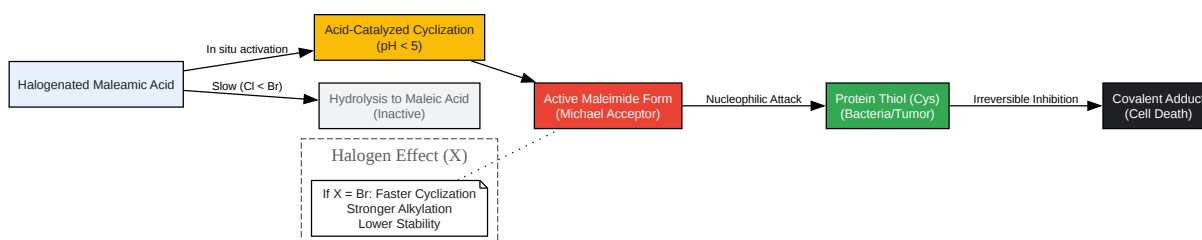
- Chloro-Maleamic Acids:
 - IC50 Range: 20–100 μM .
 - Profile: Lower toxicity to normal cells (higher selectivity index). Preferred for lead compounds where safety is a priority over raw potency.
- Bromo-Maleamic Acids:
 - IC50 Range: 5–25 μM .
 - Profile: High cytotoxicity. The weaker C-Br bond allows for rapid alkylation of cellular proteins, often leading to lower selectivity (toxicity to healthy fibroblasts).

Mechanistic Insights & Pathways

The biological activity of maleamic acids is often dual-faceted: they can act directly or cyclize in situ to form maleimides (stronger Michael acceptors).

Mechanism of Action (DOT Visualization)

This diagram illustrates the activation and binding pathways for halogenated maleamic acids.



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Caption: Pathway showing the conversion of maleamic acid to its active maleimide form. Bromo-substitution accelerates both target alkylation and hydrolytic degradation compared to chloro-substitution.

Experimental Protocols

Synthesis of N-Substituted Maleamic Acids

Standard protocol for generating the test compounds.

- Reagents: Maleic anhydride (1.0 eq), Substituted Aniline (4-chloro or 4-bromo, 1.0 eq), Glacial Acetic Acid or Diethyl Ether.
- Procedure:
 - Dissolve maleic anhydride in diethyl ether (0.5 M concentration).
 - Add the halogenated aniline dropwise at 0°C with stirring.
 - Observation: A precipitate (the maleamic acid) forms almost immediately.
 - Stir for 2 hours at room temperature.
 - Filter the solid, wash with cold ether, and dry under vacuum.
- Validation:
 - Chloro-derivative: White/Off-white solid. MP: ~170–180°C.
 - Bromo-derivative: Pale yellow solid. MP: ~180–190°C.

Antimicrobial Assay (MIC Determination)

Protocol for comparing potency.

- Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).
- Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (range 512 to 0.5 µg/mL).

- Inoculation: Add 10^5 CFU/mL of *S. aureus* (ATCC 25923) or *E. coli* (ATCC 25922).
- Incubation: 37°C for 24 hours.
- Readout: The lowest concentration with no visible growth is the MIC.
 - Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

References

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Sources

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